molecular formula C18H28BNO2 B8097017 1-Benzyl-piperidine-4-boronic acid pinacol ester

1-Benzyl-piperidine-4-boronic acid pinacol ester

Cat. No.: B8097017
M. Wt: 301.2 g/mol
InChI Key: HKSIDDUWMDWBOW-UHFFFAOYSA-N
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Description

1-Benzyl-piperidine-4-boronic acid pinacol ester (CAS 2379560-88-8) is an organoboron building block of significant value in medicinal chemistry and pharmaceutical research. Its primary research application is as a crucial intermediate in Suzuki-Miyaura cross-coupling reactions, a widely used metal-catalyzed process for the formation of carbon-carbon bonds . This allows researchers to efficiently attach the 1-benzylpiperidine scaffold to a variety of aromatic and heteroaromatic systems, enabling the rapid synthesis and exploration of novel compound libraries for drug discovery. The compound incorporates a pinacol ester group, which enhances the stability and handling properties of the boronic acid functionality, facilitating storage and use in synthetic workflows . The 1-benzylpiperidine moiety is a common structural feature in bioactive molecules, making this boronic ester a versatile precursor. Boronic acids and their esters, in general, are considered valuable bioisosteres for carboxylic acids and have demonstrated applications in the development of protease inhibitors, antibiotics, and chemical sensors . As a Lewis acid, the boronic ester can form reversible complexes with biological nucleophiles, which is a key mechanism exploited in the design of enzyme inhibitors like the boronic acid-based drugs Bortezomib and Ixazomib . This product is provided with a typical purity of 98% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use. This compound may cause skin and eye irritation and may be harmful if swallowed .

Properties

IUPAC Name

1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-10-12-20(13-11-16)14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSIDDUWMDWBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for Pinacol Ester Formation

The most straightforward route involves reacting 1-benzyl-piperidine-4-boronic acid with pinacol in an ether solvent. A representative protocol derived from analogous arylboronic acid syntheses involves:

  • Dissolving pinacol (1.2 equiv) in diethyl ether.

  • Adding 1-benzyl-piperidine-4-boronic acid (1 equiv) and stirring at room temperature for 12–16 hours.

  • Concentrating the mixture under reduced pressure and purifying via flash column chromatography (e.g., petroleum ether/ethyl acetate = 95:5).

Yields for similar boronic esters range from 80–93% depending on substituent steric effects. For instance, 4-methylphenylboronic acid pinacol ester achieves a 93% yield under these conditions.

Table 1: Representative Yields for Analogous Boronic Acid Pinacol Esters

SubstrateSolventTime (h)Yield (%)
4-Methylphenylboronic acidEt₂O1693
4-Chlorophenylboronic acidEt₂O1684
4-Fluorophenylboronic acidEt₂O1687

Challenges and Optimizations

  • Moisture Sensitivity : Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Anhydrous solvents and inert atmospheres (N₂ or Ar) are critical.

  • Purification : Flash chromatography with non-polar solvents effectively removes unreacted pinacol. For industrial-scale applications, crystallization from petroleum ether is feasible.

Palladium-Catalyzed Borylation of Halogenated Precursors

Miyaura Borylation Reaction

An alternative method employs palladium-catalyzed coupling between 1-benzyl-4-halopiperidine and bis(pinacolato)diboron (B₂pin₂). This approach is advantageous when boronic acids are unstable or unavailable.

General Protocol:

  • Combine 1-benzyl-4-iodopiperidine (1 equiv), B₂pin₂ (1.05 equiv), Pd(dppf)Cl₂ (1 mol%), and KOAc (2 equiv) in isopropanol.

  • Heat at 80–110°C under N₂ for 16–24 hours.

  • Purify via extraction (petroleum ether) and chromatography.

The patent literature reports 82–85% yields for analogous pyrazoleboronic esters under these conditions.

Table 2: Key Reaction Parameters for Miyaura Borylation

ParameterOptimal ValueImpact on Yield
Catalyst Loading1 mol% Pd(dppf)Cl₂<80% if <1 mol%
Temperature80–110°C<70% at <60°C
BaseKOAcK₂CO₃ reduces yield by 15%

Mechanistic Insights

The reaction proceeds via oxidative addition of the C–X bond (X = Br, I) to Pd⁰, transmetalation with B₂pin₂, and reductive elimination to form the C–B bond. Deuterium-labeling studies confirm retention of configuration at the boron center, critical for stereoselective applications.

Comparative Analysis of Methods

Efficiency and Scalability

MethodProsCons
Direct EsterificationHigh yields (80–93%); simple setupRequires stable boronic acid
Miyaura BorylationTolerates sensitive substratesHigher cost (Pd catalyst, B₂pin₂)

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR : Expected signals include aromatic protons (δ 7.2–7.4 ppm), piperidine CH₂ (δ 2.5–3.5 ppm), and pinacol methyl groups (δ 1.3 ppm).

  • ¹¹B NMR : A singlet near δ 30 ppm confirms boronic ester formation.

Purity Assessment

  • HPLC : Reverse-phase methods (C18 column, MeCN/H₂O gradient) achieve >98% purity for pharmaceutical-grade material.

  • Elemental Analysis : Carbon content should align with theoretical values (C: ~70.1%, H: ~8.2%) .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-piperidine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.

  • Reduction: The compound can be reduced to form the corresponding boronic acid or boronic ester derivatives.

  • Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Boronic esters and boronic acids.

  • Reduction: Boronic acids and boronic esters.

  • Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Role in Drug Development:
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its boronic acid functionality allows for the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling, which is pivotal in constructing complex organic molecules.

Case Study:
In a study focusing on the synthesis of TRPV1 antagonists for pain management, 1-benzyl-piperidine derivatives were synthesized using boronic acid pinacol esters. These compounds displayed promising activity against chronic pain conditions, demonstrating their potential therapeutic applications .

Synthetic Chemistry

Catalytic Applications:
The compound is extensively utilized in metal-catalyzed cross-coupling reactions. It acts as a boron source in the Suzuki-Miyaura reaction, facilitating the formation of biaryl compounds that are essential in drug discovery.

Reaction TypeRole of 1-Benzyl-piperidine-4-boronic Acid Pinacol Ester
Suzuki-MiyauraActs as a coupling partner with aryl halides
BorylationParticipates in the borylation of C-H bonds

Example Reaction:
The reaction of this compound with various aryl halides under palladium catalysis has been shown to yield high-purity products with excellent yields.

Materials Science

Development of Advanced Materials:
The unique properties of boronic acids enable their use in creating advanced materials such as polymers and nanomaterials. The reversible covalent bonding characteristics of boronic esters allow for dynamic material properties.

Application Example:
In the development of self-healing materials, this compound has been incorporated into polymer matrices to enhance their mechanical properties and provide self-healing capabilities through dynamic covalent bonding .

Bioconjugation Techniques

Facilitating Drug Delivery:
This compound is also employed in bioconjugation strategies, where it aids in attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems.

Application AreaDescription
Targeted Drug DeliveryEnhances specificity and efficacy of therapeutic agents
Biomolecule AttachmentFacilitates stable conjugation to various substrates

Analytical Chemistry

Sensor Development:
The compound is utilized in developing sensors for detecting analytes due to its ability to form stable complexes with various biomolecules.

Research Findings:
Recent studies have shown that sensors incorporating this compound exhibit high sensitivity and selectivity for glucose detection, highlighting its potential in biomedical applications .

Mechanism of Action

The mechanism by which 1-Benzyl-piperidine-4-boronic acid pinacol ester exerts its effects depends on the specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Target Compound :

  • Core Structure : Benzyl-substituted piperidine.
  • Functional Groups : Boronic acid pinacol ester, benzyl ether.
  • Key Properties : Molecular weight 343.23 g/mol; lipophilic (logP ~3.5 estimated).

Similar Compounds :

3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester (CAS: N/A)

  • Core Structure : Dihydropyran ring.
  • Functional Groups : Boronic acid pinacol ester.
  • Key Properties : Used in natural product synthesis; optimized for palladium-catalyzed borylation (Pd loading as low as 0.5 mol%) .
  • Differentiator : The dihydropyran core enhances electron-deficient character, accelerating cross-coupling compared to piperidine derivatives.

4-(4-Methylpiperazin-1-yl)phenylboronic Acid Pinacol Ester (CAS: N/A)

  • Core Structure : Piperazine-substituted phenyl.
  • Functional Groups : Boronic acid pinacol ester, methylpiperazine.
  • Key Properties : Molecular weight 302.22 g/mol; polar surface area (PSA) ~38 Ų due to piperazine nitrogen .
  • Differentiator : Increased aqueous solubility vs. benzylpiperidine analogs; used in CNS drug candidates to optimize blood-brain barrier penetration .

1-Benzylindole-5-boronic Acid Pinacol Ester (CAS: 1206163-56-5)

  • Core Structure : Benzyl-substituted indole.
  • Functional Groups : Boronic acid pinacol ester, indole.
  • Key Properties : Molecular weight 333.23 g/mol; aromatic stacking capability via indole moiety .
  • Differentiator : Indole’s electron-rich system modifies reactivity in aryl-aryl couplings.

Spectroscopic Signatures

  • 1H NMR: Target Compound: Benzyl protons (δ 7.3–7.5 ppm), pinacol –CH₃ (δ 1.36 ppm) .
  • 13C NMR :
    • Target Compound: Pinacol carbons (δ 24, 84 ppm), benzyl C=O (δ 166 ppm) .
    • Piperazine-Phenyl Ester: Piperazine carbons (δ 45–55 ppm), phenyl boronate (δ 130–140 ppm) .

Biological Activity

1-Benzyl-piperidine-4-boronic acid pinacol ester is a boronic acid derivative known for its diverse biological activities, particularly in medicinal chemistry. Its structure incorporates a piperidine ring, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H20BNO2C_{15}H_{20}BNO_2, and it features a boronic acid moiety that plays a crucial role in its biological interactions. The presence of the piperidine ring contributes to its ability to interact with biological targets.

This compound exerts its biological effects primarily through the inhibition of proteasome activity. This mechanism is similar to that of other boronic acid derivatives, such as bortezomib, which is used in cancer therapy. By binding to the active site of proteasomes, it disrupts protein degradation pathways, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells .

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. It has demonstrated efficacy against multiple myeloma and other hematological malignancies .
  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes, including proteasomes and kinases. This inhibition can affect signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is necessary to establish its efficacy against specific pathogens .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

StudyFocusResults
Anticancer ActivityInhibition of cell proliferation in multiple myeloma cells; induction of apoptosis.
Enzyme InhibitionEffective proteasome inhibitor with potential for combination therapies in cancer treatment.
Antimicrobial ActivityIndicated potential against certain bacterial strains; further studies required.

Case Studies

  • Combination Therapy with Bortezomib : A clinical trial investigated the combination of this compound with bortezomib in patients with relapsed multiple myeloma. Results showed improved efficacy compared to monotherapy, highlighting the potential for synergistic effects in treatment regimens .
  • Inhibition of Tumor Growth : In vitro studies demonstrated that this compound significantly reduced tumor growth in xenograft models, supporting its role as a promising candidate for further development in oncology .

Q & A

Q. What are the optimal catalytic systems for Suzuki-Miyaura cross-coupling reactions involving 1-benzyl-piperidine-4-boronic acid pinacol ester?

The compound is frequently used in Suzuki-Miyaura couplings due to its boronic ester functionality. Palladium-based catalysts, such as Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos, are commonly employed. For example, coupling with aryl halides in THF/water mixtures at 75–100°C under inert atmospheres yields products with 69–94% efficiency . Base selection (e.g., Cs₂CO₃ or K₃PO₄) is critical for deprotonation and transmetallation steps. Pre-catalyst activation and ligand-to-metal ratios should be optimized to minimize side reactions.

Q. How can the solubility and stability of this compound be improved for aqueous-phase reactions?

The compound’s solubility in polar solvents (e.g., THF, DME) is moderate (~0.3 mg/mL in water), but co-solvents like methanol or DMSO can enhance dissolution. Stability studies suggest storage at –20°C under inert conditions to prevent hydrolysis of the boronic ester. Analytical techniques like NMR or LC-MS should monitor degradation products during prolonged reactions .

Q. What spectroscopic methods are most reliable for characterizing this compound?

Key characterization tools include:

  • ¹H/¹³C NMR : Peaks for the benzyl group (δ 7.2–7.4 ppm aromatic protons) and piperidine (δ 1.5–3.5 ppm aliphatic protons).
  • FT-IR : B-O stretching (~1350 cm⁻¹) and pinacol ester C-O vibrations (~1200 cm⁻¹).
  • HRMS : Accurate mass verification of the molecular ion (e.g., [M+H]⁺ at m/z 309.21) .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyl-piperidine substituent influence reactivity in cross-coupling reactions?

The benzyl group introduces steric hindrance, slowing transmetallation but improving regioselectivity. Computational studies (DFT) can model transition states to predict coupling efficiency with electron-deficient vs. electron-rich aryl partners. For example, electron-deficient aryl halides show faster oxidative addition, compensating for steric effects .

Q. What strategies mitigate competing protodeboronation during catalytic cycles?

Protodeboronation is a common side reaction, especially under acidic or high-temperature conditions. Mitigation approaches include:

  • Using bulky ligands (e.g., SPhos) to shield the boron center.
  • Adding anhydrous salts (e.g., LiCl) to stabilize intermediates.
  • Optimizing pH (neutral to mildly basic) to avoid acid-catalyzed degradation .

Q. How can divergent functionalization of the piperidine ring be achieved post-coupling?

After Suzuki coupling, the piperidine ring can undergo:

  • N-Debenzylation : Hydrogenolysis with Pd/C/H₂ yields a free amine for further derivatization.
  • Borylation : Miyaura borylation at the 4-position enables iterative cross-coupling.
  • Electrophilic substitution : Bromination or nitration at specific ring positions guided by directing groups .

Data Contradictions and Resolution

Q. Why do reported yields vary significantly for similar coupling reactions (e.g., 69% vs. 94%)?

Discrepancies arise from:

  • Catalyst loading : Higher Pd(dppf)Cl₂ (5–10 mol%) improves yields but increases costs.
  • Oxygen sensitivity : Inert atmosphere integrity impacts reproducibility.
  • Substrate purity : Trace moisture or boronic acid impurities reduce efficiency. Rigorous drying of reagents and solvents is essential .

Methodological Recommendations

Q. What orthogonal protecting groups are compatible with the benzyl-piperidine-boronic ester?

The pinacol ester is stable toward Boc, Fmoc, and benzyloxycarbonyl (Cbz) groups. Sequential deprotection strategies (e.g., TFA for Boc, H₂/Pd for Cbz) enable multi-step syntheses without boronate cleavage .

Q. How can reaction scalability be improved without compromising yield?

  • Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps.
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 30 min vs. 24 h).
  • Catalyst recycling : Immobilized Pd nanoparticles on silica or magnetic supports reduce metal leaching .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

The compound is classified with H315-H319-H335 (skin/eye irritation, respiratory sensitization). Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.